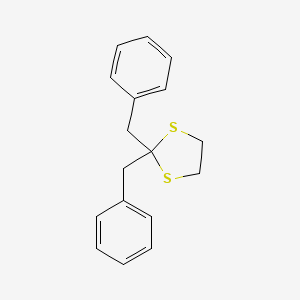
2,2-Dibenzyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibenzyl-1,3-dithiolane is an organic compound belonging to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom. The dibenzyl substitution at the 2-position adds unique properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibenzyl-1,3-dithiolane can be synthesized through the reaction of benzyl chloride with 1,3-propanedithiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibenzyl-1,3-dithiolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted dithiolanes, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2-Dibenzyl-1,3-dithiolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-dibenzyl-1,3-dithiolane involves its interaction with various molecular targets. The sulfur atoms in the dithiolane ring can form strong bonds with metal ions, making it useful in catalysis and as a ligand in coordination chemistry . Additionally, the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
1,3-Dithiolane: Similar in structure but lacks the dibenzyl substitution, making it less versatile in certain applications.
1,3-Dithiane: Contains an additional carbon atom in the ring, which alters its chemical properties and reactivity.
2,2-Dimethyl-1,3-dithiolane: Substituted with methyl groups instead of benzyl groups, leading to different steric and electronic effects.
Uniqueness: The dibenzyl substitution in 2,2-dibenzyl-1,3-dithiolane imparts unique steric and electronic properties, enhancing its reactivity and making it suitable for specific applications in synthesis and catalysis .
Properties
CAS No. |
76312-47-5 |
|---|---|
Molecular Formula |
C17H18S2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
2,2-dibenzyl-1,3-dithiolane |
InChI |
InChI=1S/C17H18S2/c1-3-7-15(8-4-1)13-17(18-11-12-19-17)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
OMKHHIQGKVVHOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















